3-(3-Bromopyridin-4-yl)oxetan-3-ol
Description
3-(3-Bromopyridin-4-yl)oxetan-3-ol is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 3-position and fused to an oxetane ring bearing a hydroxyl group. This structure combines the rigidity of the oxetane moiety with the electronic and steric effects of the bromopyridine group, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-(3-bromopyridin-4-yl)oxetan-3-ol |
InChI |
InChI=1S/C8H8BrNO2/c9-7-3-10-2-1-6(7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
InChI Key |
QUGCEMSBCBPMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=C(C=NC=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided focuses on oxetan-3-ol derivatives synthesized via lithium-catalyzed Friedel-Crafts reactions. While these compounds share the oxetane-hydroxyl core with 3-(3-Bromopyridin-4-yl)oxetan-3-ol, their substituents and applications differ significantly. Below is a comparative analysis based on structural and synthetic data from the evidence:
Key Observations:
Substituent Effects: The methoxy group in Compound 5 enhances electron density on the aromatic ring, favoring electrophilic substitution reactions. The silyl-protected phenol in 4-Bromophenoxytris(propan-2-yl)silane is a transient intermediate, whereas the hydroxyl group in 3-(3-Bromopyridin-4-yl)oxetan-3-ol is free, enabling hydrogen-bonding interactions critical for biological activity.
Synthetic Challenges :
- The evidence highlights the use of n-BuLi for deprotonation in Friedel-Crafts reactions. However, introducing a pyridine ring (as in 3-(3-Bromopyridin-4-yl)oxetan-3-ol) may require modified conditions due to pyridine’s inherent basicity and coordination with lithium reagents.
Applications :
- Compound 5 (methoxy-substituted) is likely used in polymer or ligand synthesis due to its stability.
- 3-(3-Bromopyridin-4-yl)oxetan-3-ol’s bromine and hydroxyl groups make it a candidate for pharmaceutical intermediates (e.g., kinase inhibitors) or metal-organic frameworks (MOFs).
Research Findings and Limitations
However, extrapolating from analogous compounds:
- Reactivity : Bromine at the pyridine 3-position may sterically hinder nucleophilic attacks compared to para-substituted analogs like Compound 5 .
- Stability : The oxetane ring’s strain (~25 kcal/mol) is preserved across all compounds, but the electron-deficient pyridine in 3-(3-Bromopyridin-4-yl)oxetan-3-ol could reduce hydrolytic stability versus methoxy- or silyl-protected derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
